![molecular formula C15H18O6 B134598 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one CAS No. 146773-39-9](/img/structure/B134598.png)

7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

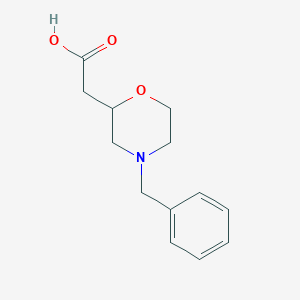

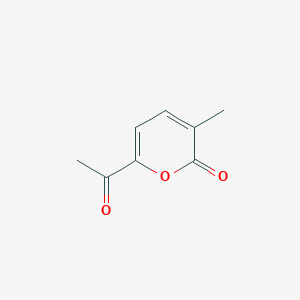

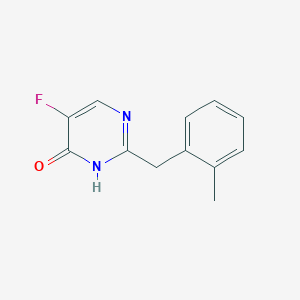

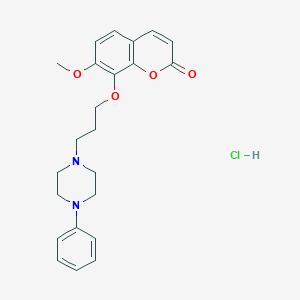

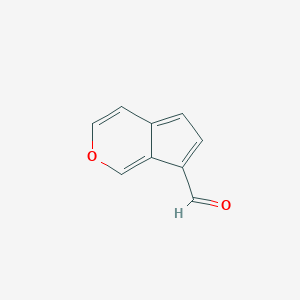

7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .

Synthesis Analysis

The synthesis of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one can be based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis

The determination of the crystal and molecular structure of organic compounds has contributed immensely towards the area of crystal engineering . This contributes towards the understanding of the molecular geometry and the different intermolecular interactions which control crystal packing .Chemical Reactions Analysis

The system is so chosen such that it allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds and also allows for a systematic exploration of the effect of solvent (water in the present case) on the crystal packing .Physical And Chemical Properties Analysis

The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate . The weak C–H···O hydrogen bond were found to be the second highest contributor (I.E = 3.5–5.5 kcal/mol) towards the stabilization of the packing in both the crystal structures .作用機序

The major stabilization towards the crystal packing were observed to come from strong O–H···O=C hydrogen bonds (9 kcal/mol) in case of the anhydrous form while in case of its hydrate, water acts as both an acceptor and a donor of the hydrogen bonds, the interaction energy ranging from 5 to 9 kcal/mol .

特性

CAS番号 |

146773-39-9 |

|---|---|

製品名 |

7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |

分子式 |

C15H18O6 |

分子量 |

294.3 g/mol |

IUPAC名 |

7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |

InChI |

InChI=1S/C15H18O6/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 |

InChIキー |

UGOYFPZQGGGXCY-UHFFFAOYSA-N |

SMILES |

COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |

正規SMILES |

COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |

同義語 |

4-(2,5,8-Trioxanonyl)-umbelliferone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)